
Montelukast-Natrium
Übersicht
Beschreibung
Singulair, known chemically as montelukast, is a medication primarily used in the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis and hives of long duration . It belongs to the leukotriene receptor antagonist family of medications, which work by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .
Wissenschaftliche Forschungsanwendungen
Asthma Management
Montelukast sodium is widely recognized for its efficacy in controlling asthma symptoms. Clinical trials have demonstrated significant improvements in forced expiratory volume (FEV1), peak expiratory flow rate (PEFR), and reduction in daytime symptoms among patients treated with montelukast compared to placebo .
Table 1: Clinical Efficacy of Montelukast in Asthma
Allergic Rhinitis
Montelukast is also effective in treating allergic rhinitis, providing relief from nasal congestion, sneezing, and itching. It is particularly beneficial for patients who do not respond adequately to antihistamines .
Exercise-Induced Bronchoconstriction
Montelukast has been shown to prevent exercise-induced bronchoconstriction in children and adults, making it a valuable option for athletes with asthma .
Table 2: Effects on Exercise-Induced Symptoms
Population | Treatment Duration | Outcome |
---|---|---|
Children (6-14 years) | 6 weeks | Reduced need for rescue inhalers during exercise |
Innovative Delivery Methods
Recent advancements have focused on enhancing the bioavailability and stability of montelukast sodium through innovative delivery systems:
Fast-Dissolving Films
Research has demonstrated the development of fast-dissolving films that release montelukast within 30 seconds, improving patient compliance, especially among children .
Mucoadhesive Buccal Patches
These patches allow for sustained release of montelukast, with up to 90% of the active pharmaceutical ingredient (API) being released within the first eight hours .
Table 3: Comparison of Delivery Methods
Treatment of Infantile Wheezing
A study involving 595 infants with virus-related wheezing showed that montelukast significantly reduced symptoms and improved lung function after four weeks of treatment, highlighting its effectiveness in younger populations .
Long-term Asthma Control
In a long-term follow-up study, patients on montelukast maintained better asthma control compared to those who switched to placebo after initial treatment, indicating its role as a long-term management strategy .
Wirkmechanismus
Target of Action
Montelukast sodium is a selective and orally active leukotriene receptor antagonist . It primarily targets the cysteinyl leukotriene CysLT1 receptor . This receptor is found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells, including eosinophils and certain myeloid stem cells .
Mode of Action
Montelukast sodium works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle . By inhibiting the cysteinyl leukotriene CysLT1 receptor, montelukast sodium prevents the development of edema, smooth muscle contraction, and inflammation .
Biochemical Pathways
The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors . By blocking these receptors, montelukast inhibits the actions of LTD-4 and prevents the development of edema, smooth muscle constriction, and inflammation .
Pharmacokinetics
The pharmacokinetics of montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg montelukast, there is little accumulation of the parent drug in plasma . Montelukast sodium is freely soluble in ethanol, methanol, and water and practically insoluble in acetonitrile .
Result of Action
The result of montelukast sodium’s action is a decrease in inflammation in the airways, making it easier to breathe . This relaxes the airways, relieves edema, and dampens down redness and irritation . It is used to prevent asthma attacks in adults and children at least 2 years old .
Action Environment
The action of montelukast sodium can be influenced by environmental factors. For example, it has been documented that montelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Biochemische Analyse
Biochemical Properties
Montelukast sodium selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4) . It interacts with various enzymes and proteins in the body, particularly those involved in the inflammatory response .
Cellular Effects
Montelukast sodium has significant effects on various types of cells and cellular processes. It influences cell function by blocking the action of leukotrienes, which are substances in the body that cause inflammation in the lungs and tightening of the airways .
Molecular Mechanism
The molecular mechanism of action of Montelukast sodium involves its binding to the CysLT1 receptor, thereby inhibiting the action of leukotriene D4 (LTD4), a potent bronchoconstrictor . This prevents the inflammatory response that leads to symptoms of asthma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast sodium have been observed to change over time. Studies have shown that Montelukast sodium complexes show higher biological activity than the free ligand for some strains .
Metabolic Pathways
Montelukast sodium is involved in the leukotriene pathway, which plays a key role in the body’s inflammatory response . It interacts with enzymes involved in the production of leukotrienes, thereby reducing inflammation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Montelukast umfasst mehrere wichtige Schritte:
Herstellung des Dinatriumsalzes von 2-[1-(Mercaptomethyl)cyclopropyl]essigsäure: Dies wird durch eine Reaktion von Cyclopropylessigsäure und einer geeigneten Mercaptoverbindung erreicht.
Herstellung von Montelukast-Freisäure: Das Dinatriumsalz wird dann in Montelukast-Freisäure umgewandelt.
Bildung des Montelukast-Di-n-Propylaminsals: Die Freisäure wird mit Di-n-Propylamin umgesetzt.
Bildung des Montelukast-Dicyclohexylaminsals: Das Di-n-Propylaminsalz wird in das Dicyclohexylaminsalz umgewandelt.
Umwandlung in Montelukast-Natriumsalz: Schließlich wird das Dicyclohexylaminsalz in Montelukast-Natriumsalz umgewandelt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Montelukast folgt in der Regel dem oben beschriebenen Syntheseweg, wobei sie für die Großproduktion optimiert wird. Dies beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätssicherung, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Montelukast unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Montelukast kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können Montelukast in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: Montelukast kann Substitutionsreaktionen unterliegen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.
Zyflo (Zileuton): A leukotriene synthesis inhibitor that prevents the formation of leukotrienes.
Comparison:
Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.
Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.
Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .
Biologische Aktivität
Montelukast sodium is a widely used leukotriene receptor antagonist primarily indicated for the management of asthma and allergic rhinitis. This article delves into its biological activity, exploring its mechanisms, clinical efficacy, and associated case studies.
Montelukast acts primarily as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and has additional effects on the GPR17 receptor. By blocking these receptors, montelukast inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This mechanism contributes to its effectiveness in reducing asthma symptoms and improving lung function .
Pharmacological Effects
Montelukast has demonstrated several pharmacological effects:
- Airway Obstruction Relief : In clinical trials, montelukast significantly improved forced expiratory volume in one second (FEV1) and peak expiratory flow rates (PEFR) compared to placebo .
- Reduction in Inflammation : It decreases peripheral blood eosinophil counts, which are often elevated in asthmatic patients, indicating a reduction in airway inflammation .
- Neuroprotective Effects : Recent studies suggest that montelukast may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially improving cognitive functions in aged models .
Clinical Efficacy
Montelukast has been evaluated in numerous clinical trials:
- Asthma Control : A multicenter trial involving 681 patients showed that montelukast improved asthma control significantly over a 12-week period. Patients reported fewer daytime symptoms and required less use of rescue inhalers .
- Long-term Safety : The drug was well tolerated, with an adverse event profile comparable to placebo. Common side effects included headache and gastrointestinal disturbances .
Case Studies and Adverse Reactions
While montelukast is effective for many patients, it has been associated with various adverse reactions:
- Neuropsychiatric Effects : Some case studies have reported neuropsychiatric events such as anxiety, depression, and sleep disturbances following montelukast initiation. A cohort study indicated a statistically significant increase in incident anxiety disorders among patients exposed to montelukast compared to those not exposed .
- Churg-Strauss Syndrome (CSS) : There are documented cases linking montelukast to CSS, an autoimmune condition characterized by asthma, eosinophilia, and systemic vasculitis. Some patients developed severe complications related to CSS after starting treatment with montelukast .
Research Findings
Eigenschaften
CAS-Nummer |
151767-02-1 |
---|---|
Molekularformel |
C35H36ClNNaO3S |
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
InChI-Schlüssel |
ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Isomerische SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
151767-02-1 |
Verwandte CAS-Nummern |
158966-92-8 (Parent) |
Synonyme |
MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Montelukast Sodium?
A1: Montelukast Sodium is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].
Q2: What are the downstream effects of Montelukast Sodium binding to the CysLT1 receptor?
A2: By blocking CysLTs from binding to the CysLT1 receptor, Montelukast Sodium inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].
Q3: What is the molecular formula and weight of Montelukast Sodium?
A3: The molecular formula of Montelukast Sodium is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].
Q4: What spectroscopic techniques are commonly used to characterize Montelukast Sodium?
A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of Montelukast Sodium in various formulations [, , , , ].
Q5: How does the choice of excipients affect the stability of Montelukast Sodium in pharmaceutical formulations?
A5: Studies have shown that certain excipients can impact the oxidative degradation of Montelukast Sodium, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].
Q6: What strategies are employed to enhance the stability of Montelukast Sodium in pharmaceutical formulations?
A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].
Q7: What is the typical route of administration for Montelukast Sodium, and what is its bioavailability?
A7: Montelukast Sodium is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].
Q8: How is Montelukast Sodium metabolized in the body?
A8: Montelukast Sodium is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].
Q9: How is Montelukast Sodium eliminated from the body?
A9: Following metabolism, Montelukast Sodium is primarily excreted in the feces, with a small portion eliminated in urine [, , ].
Q10: What preclinical models are used to evaluate the efficacy of Montelukast Sodium?
A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of Montelukast Sodium in mimicking allergic asthma conditions [, , ].
Q11: What clinical trials have been conducted to assess the efficacy of Montelukast Sodium in humans?
A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that Montelukast Sodium effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].
Q12: What are some of the known adverse effects associated with Montelukast Sodium?
A12: While generally well-tolerated, Montelukast Sodium can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].
Q13: What analytical techniques are commonly used to quantify Montelukast Sodium in pharmaceutical formulations?
A13: Several methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying Montelukast Sodium in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
- UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of Montelukast Sodium in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of Montelukast Sodium in pharmaceutical formulations [].
Q14: What is the importance of method validation in the context of analytical techniques for Montelukast Sodium?
A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify Montelukast Sodium. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].
Q15: What quality control measures are crucial during the manufacturing of Montelukast Sodium formulations?
A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of Montelukast Sodium formulations [, ].
Q16: Have there been efforts to develop alternative drug delivery systems for Montelukast Sodium?
A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.